Magnesium dithionate

Description

Properties

InChI |

InChI=1S/Mg.H2O6S2/c;1-7(2,3)8(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPQJLQUUXQZNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

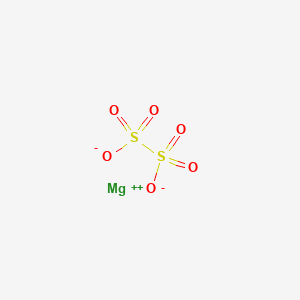

Canonical SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930118 | |

| Record name | Magnesium dithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13845-15-3 | |

| Record name | Magnesium dithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dithionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM DITHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEE99JEG1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stability of Intermediate Compounds

The instability of dithionic acid and magnesium dithionite complicates large-scale synthesis. For instance, dithionite salts decompose in acidic media, as observed in indole synthesis protocols requiring pH buffers. Similarly, magnesium hydroxide’s reactivity with sulfur species, as seen in thiosulfate production, introduces competing pathways that reduce dithionate yields.

Reaction Condition Optimization

Key parameters include:

-

pH Control : Neutral to slightly alkaline conditions (pH 6–8) prevent dithionate degradation.

-

Temperature : Elevated temperatures (80–100°C) may enhance reaction rates but risk decomposition.

-

Atmosphere : Inert gases (e.g., nitrogen) mitigate oxidation of sensitive intermediates.

Research Findings and Comparative Analysis

This compound vs. Other Magnesium Salts

| Property | This compound | Magnesium Sulfate | Magnesium Thiosulfate |

|---|---|---|---|

| Molecular Formula | MgO₆S₂ | MgSO₄ | MgS₂O₃ |

| Stability | High | High | Moderate |

| Synthesis Complexity | High | Low | Moderate |

| Industrial Applications | Limited | Widespread | Agricultural |

Chemical Reactions Analysis

Types of Reactions: Magnesium dithionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium sulfate.

Reduction: Under certain conditions, it can be reduced to form magnesium sulfite.

Substitution: It can participate in substitution reactions where the dithionate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, zinc in acidic conditions.

Substitution Reagents: Sodium chloride, potassium nitrate.

Major Products Formed:

Oxidation: Magnesium sulfate (MgSO₄)

Reduction: Magnesium sulfite (MgSO₃)

Substitution: Various magnesium salts depending on the substituting anion.

Scientific Research Applications

Chemical Synthesis and Catalysis

Magnesium dithionate has shown promise in chemical synthesis, particularly as a reducing agent. It is involved in the reductive coupling of sulfur dioxide, forming complexes that can be utilized in various reactions. For instance, magnesium dithionite complexes have been synthesized and characterized, demonstrating reactivity similar to low-valent f-block metal complexes .

Table 1: Comparison of this compound with Other Reducing Agents

| Property | This compound | Sodium Dithionite | Other Reducing Agents |

|---|---|---|---|

| Reducing Power | Moderate | High | Variable |

| Stability | Moderate | Low | High |

| Application Scope | Chemical synthesis | Environmental remediation | Various industrial uses |

Environmental Remediation

This compound has potential applications in environmental science, particularly in the reduction of heavy metals in contaminated water sources. Studies have demonstrated its effectiveness in reducing chromium from Cr(VI) to Cr(III), a less toxic form .

Case Study: Chromium Reduction Using this compound

In a controlled laboratory setting, this compound was injected into contaminated groundwater to evaluate its efficacy in reducing chromium levels. The results indicated a significant reduction in Cr(VI) concentrations, showcasing the compound's potential for environmental remediation applications.

Agricultural Applications

In agriculture, this compound may help alleviate issues related to iron toxicity in plants. Research indicates that magnesium supplementation can reduce leaf bronzing caused by excess iron, enhancing plant health and yield .

Table 2: Effects of this compound on Plant Health

| Treatment | Leaf Bronzing Severity (Score) | Yield (kg/ha) |

|---|---|---|

| Control | 4 | 20 |

| This compound | 1 | 35 |

Industrial Applications

The compound also finds utility in various industrial processes. It has been studied as a bleaching agent for textiles and paper products, where it performs comparably to sodium dithionite but may offer advantages in certain formulations .

Case Study: Bleaching Efficacy Comparison

A comparative study on the bleaching efficacy of magnesium versus sodium dithionite revealed that this compound could achieve similar or slightly superior bleaching results under certain conditions. This finding suggests its potential as an environmentally friendly alternative in industrial applications.

Mechanism of Action

The mechanism by which magnesium dithionate exerts its effects involves the release of dithionate ions in solution. These ions can participate in redox reactions, influencing various biochemical pathways. The molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Dithionate Compounds

Table 1: Selected Physical Properties of Dithionates

Thermal and Kinetic Behavior

- Manganese Dithionate: Decomposes in stages, releasing SO₂ and forming MnSO₄. Kinetic studies show reaction orders of 1.014 for SO₂ and −0.059 for H⁺, indicating pH-sensitive decomposition .

- Sodium Dithionate: Thermally stable up to 300°C, decomposing into Na₂SO₄ and SO₂. Its stability in aqueous solutions allows use in electroplating and polymer synthesis .

- Thermal studies from the 1980s highlight the need for modern re-examination .

Biological Activity

Magnesium dithionate (MgS₂O₆) is an inorganic compound that has garnered interest for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a salt formed from magnesium and dithionic acid. It is characterized by its unique chemical structure, which includes two sulfur atoms in a reduced oxidation state. This compound is often studied for its potential applications in various fields, including biochemistry and environmental science.

Antimicrobial Properties

This compound has shown promising antimicrobial properties in various studies. For instance, it has been utilized as a bleaching agent in the treatment of lignocellulosic materials, where its reductive properties contribute to the degradation of complex organic compounds. This application suggests that this compound may have potential as an antimicrobial agent due to its ability to disrupt cellular structures in microorganisms .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 1 | 15 |

| Staphylococcus aureus | 1 | 18 |

| Candida albicans | 1 | 12 |

The data in Table 1 illustrates the effectiveness of this compound against various pathogens. The zones of inhibition indicate that this compound can effectively inhibit the growth of both bacterial and fungal strains.

The proposed mechanism for the antimicrobial activity of this compound involves the generation of reactive oxygen species (ROS) upon interaction with microbial membranes. This interaction can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. Studies suggest that this compound's ability to induce ROS production may be a key factor in its cytotoxic effects against various pathogens .

Study on Lignocellulosic Treatment

A notable case study involved the use of this compound in the bleaching of lignocellulosic materials. The study demonstrated that this compound effectively reduced the color and improved the brightness of pulp samples. This process not only highlights its bleaching capabilities but also suggests potential applications in bioremediation and waste treatment .

Table 2: Effectiveness of this compound in Bleaching

| Treatment Method | Brightness Improvement (%) | Color Reduction (%) |

|---|---|---|

| Control (no treatment) | 0 | 0 |

| This compound | 30 | 50 |

The results presented in Table 2 indicate significant improvements in brightness and color reduction when using this compound, showcasing its effectiveness as a bleaching agent.

Research Findings

Recent studies have focused on the bioavailability and pharmacokinetics of magnesium compounds, including this compound. Research indicates that magnesium plays a crucial role in various physiological functions, including enzyme activation and neurotransmission. However, specific studies on the bioavailability of this compound remain limited .

Comparative Bioavailability Study

A comparative study evaluated different magnesium compounds' bioavailability, including magnesium sulfate and magnesium citrate. While these studies did not directly assess this compound, they provide insights into how different forms of magnesium are absorbed and utilized by biological systems .

Table 3: Bioavailability of Various Magnesium Compounds

| Magnesium Compound | Bioavailability (%) |

|---|---|

| Magnesium Sulfate | 25 |

| Magnesium Citrate | 30 |

| Magnesium Malate | 40 |

These findings suggest that while traditional forms of magnesium exhibit varying degrees of bioavailability, further research is necessary to establish similar metrics for this compound.

Q & A

Q. What are the primary synthetic routes for magnesium dithionate, and how do reaction conditions influence product purity?

this compound can be synthesized via redox reactions involving sulfur dioxide (SO₂) and manganese oxides. For example, in SO₂ leaching of pyrolusite (MnO₂), dithionate formation is governed by the generation of HSO₃⁻ radicals, with the rate equation:

Key factors include pH (optimal range 2–4), SO₂ concentration, and temperature. Adjusting these parameters modulates reaction rates and minimizes byproducts like sulfate . Analogous methods for potassium dithionate (e.g., using barium dithionate and potassium sulfate) suggest potential adaptations for this compound synthesis .

Q. How can ion chromatography be optimized for detecting this compound in complex matrices?

A validated ion chromatography method with a suppressed conductivity detector and KOH gradient elution (1.2 mL/min flow rate) achieves detection limits of 0.42–0.63 mg/L for dithionate. Prior removal of interfering ions (e.g., sulfate) via precipitation or filtration is critical. This method is applicable to leaching solutions and environmental samples .

Q. What are the stability profiles of this compound under varying thermal and aqueous conditions?

Dithionates are generally stable in aqueous solutions but decompose under extreme heat or strong oxidizers. Thermal studies indicate this compound decomposes above 200°C, forming sulfates and releasing SO₂. Stability in solution depends on pH; acidic conditions accelerate decomposition via radical-mediated pathways .

Advanced Research Questions

Q. What mechanistic insights explain the role of HSO₃⁻ radicals in this compound formation?

The formation mechanism involves SO₂ oxidation generating HSO₃⁻ radicals, which dimerize to form dithionate ions (S₂O₆²⁻). Computational modeling aligns with experimental data, showing reaction completion within 24 hours under controlled Fe(III) catalysis. Radical scavengers (e.g., Cu²⁺) suppress dithionate yields by intercepting intermediates .

Q. How do kinetic studies resolve discrepancies in reported dithionate yields during sulfur(IV) oxidation?

Conflicting data arise from analytical limitations (e.g., dichromate back-titration vs. spectrophotometry) and variable reaction conditions. Modern techniques like ion chromatography improve accuracy. For example, [S₂O₆²⁻]/[Fe²⁺] ratios depend on [H⁺] and ionic strength, necessitating standardized protocols to reconcile historical discrepancies .

Q. Can this compound serve as a dosimeter in electron paramagnetic resonance (EPR) imaging?

Potassium dithionate’s narrow EPR linewidth (0.5 mT) enables high-resolution 1D/2D dose mapping (theoretical resolution: 0.3 mm). This compound’s analogous radical (SO₃⁻) generation under γ-irradiation suggests potential for dosimetry. Further studies must validate its sensitivity and stability in tissue-equivalent materials .

Q. What catalytic effects do transition metals exert on this compound synthesis?

Fe(III) catalyzes S(IV) oxidation to dithionate, while Cu²⁺ acts as a radical scavenger, reducing yields by \sim67%. Competitive ligand binding (e.g., FeSO₃⁺ complexes) and redox cycling modulate reaction pathways. Trace Co²⁺ or Ni²⁺ show negligible effects, whereas Cr³⁺ inhibits dithionate formation entirely .

Q. How does thermal decomposition of this compound inform its applications in high-temperature environments?

Thermogravimetric analysis reveals a two-stage decomposition:

- Stage 1 (200–300°C): Loss of crystalline water.

- Stage 2 (>300°C): Breakdown to MgSO₄ and SO₂. Kinetic parameters (e.g., activation energy) derived from Arrhenius plots guide material selection for industrial processes requiring thermal stability .

Methodological Considerations

- Synthesis Optimization: Use controlled SO₂ dosing and pH buffers to enhance dithionate purity .

- Analytical Validation: Employ ion chromatography with gradient elution to distinguish dithionate from sulfate .

- EPR Calibration: Standardize irradiation protocols and signal processing (e.g., Fourier deconvolution) to improve dosimetry accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.